9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer activity, suggesting potential targets within cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to induce apoptosis in cancer cells . This suggests that “9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine” may interact with its targets to initiate programmed cell death.
Biochemical Pathways
The induction of apoptosis suggests that it may impact pathways related to cell survival and death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of 6-chloropurine with 1-methylpiperazine under basic conditions, followed by further functionalization to introduce the 9-methyl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine: Known for its anticancer activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular properties.
Uniqueness
9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine is unique due to its specific structural features and the presence of both purine and piperazine moieties. This combination allows it to interact with a diverse range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-methyl-6-[4-(7H-purin-6-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-23-9-22-11-13(23)19-8-21-15(11)25-4-2-24(3-5-25)14-10-12(17-6-16-10)18-7-20-14/h6-9H,2-5H2,1H3,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZWVJPHJHDRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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